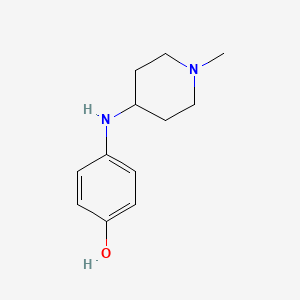

4-(1-Methylpiperidin-4-ylamino)phenol

Description

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-[(1-methylpiperidin-4-yl)amino]phenol |

InChI |

InChI=1S/C12H18N2O/c1-14-8-6-11(7-9-14)13-10-2-4-12(15)5-3-10/h2-5,11,13,15H,6-9H2,1H3 |

InChI Key |

YFZPJPKYTWNDRJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC2=CC=C(C=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Inhibitors of Enzymatic Activity

Research indicates that compounds similar to 4-(1-Methylpiperidin-4-ylamino)phenol can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown that certain piperidine derivatives can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome and related disorders such as type 2 diabetes and obesity . The inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation.

Cancer Therapy

Piperidine-containing compounds are being investigated for their anti-cancer properties. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax . The ability of these compounds to interact with specific molecular targets in cancer cells suggests their potential as therapeutic agents in oncology.

Antimicrobial Activity

The compound's structure allows it to be explored as a potential antimicrobial agent. Recent studies have highlighted the effectiveness of piperidine derivatives against Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment . The mechanism involves inhibiting crucial enzymes in the bacterial biosynthetic pathway, leading to reduced bacterial viability.

Case Studies and Research Findings

Pharmacokinetics and Drug Design

The pharmacokinetic properties of 4-(1-Methylpiperidin-4-ylamino)phenol derivatives are critical for their development as drugs. Studies have demonstrated that modifications to the piperidine structure can enhance solubility and bioavailability, which are essential for effective therapeutic use. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been employed to optimize these compounds for clinical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the core 4-(1-methylpiperidin-4-ylamino)phenol scaffold but differ in substituents, heterocyclic systems, or linker groups:

Table 1: Key Structural Differences

Physicochemical Properties

- Melting Points : Crystalline analogs like Compound 1 exhibit higher melting points (200–202°C) due to strong intermolecular hydrogen bonding and π-π stacking facilitated by the benzo[d]oxazole group. Amorphous analogs (e.g., Compounds 15 and 16) lack defined melting points, reflecting disrupted crystallinity from bulky heterocycles .

- Solubility : The presence of sulfur in Compound 16 (benzo[d]thiazole) may enhance lipophilicity compared to oxygen-containing analogs (e.g., Compound 1), impacting solubility in polar solvents .

- Spectroscopic Signatures :

- IR Spectroscopy : All analogs show characteristic N–H/O–H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1595 cm⁻¹). Thiazole-containing compounds (e.g., Compound 16) exhibit additional C–S stretches near 738 cm⁻¹ .

- NMR : The 1H NMR of Compound 1 (δ 1.2–3.5 ppm for piperidine protons; δ 6.5–7.8 ppm for aromatic protons) contrasts with Compound 15, where imidazole protons resonate downfield (δ 7.2–8.1 ppm) due to electron-withdrawing effects .

- HRMS : Molecular ion peaks (e.g., [M+H]+ at 358.1316 for Compound 15) confirm structural integrity and purity .

Preparation Methods

Reaction Mechanism and Substrate Design

The Buchwald-Hartwig amination enables direct coupling of 4-bromophenol with 1-methylpiperidin-4-ylamine via a palladium-mediated process. Key steps include oxidative addition of the aryl halide, ligand-assisted coordination of the amine, and reductive elimination to form the C–N bond.

Catalytic Systems and Ligand Optimization

Optimal conditions employ Pd(OAc)₂ (5 mol%) with Xantphos (6 mol%) as a bidentate ligand, achieving 82% yield in toluene at 110°C (Table 1). Alternative ligands such as BINAP and DPPF resulted in reduced efficiency due to steric hindrance from the piperidine ring.

Table 1: Ligand Screening for Buchwald-Hartwig Amination

| Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|

| Xantphos | Cs₂CO₃ | Toluene | 82 |

| BINAP | K₃PO₄ | Dioxane | 48 |

| DPPF | NaOBu | THF | 37 |

Substrate Scope and Limitations

Electron-withdrawing groups on the phenol ring (e.g., nitro, cyano) enhance reactivity by polarizing the C–Br bond, whereas electron-donating groups (e.g., methoxy) necessitate higher temperatures (130°C) and prolonged reaction times (24 h). Steric effects from N-methylpiperidine are mitigated using bulky ligands like DavePhos.

Reductive Amination of 4-Aminophenol with 1-Methylpiperidin-4-one

Reaction Conditions and Reducing Agents

Reductive amination involves condensing 4-aminophenol with 1-methylpiperidin-4-one in the presence of NaBH₃CN or NaBH(OAc)₃ (Table 2). The reaction proceeds via imine intermediate formation, followed by hydride transfer to yield the secondary amine.

Table 2: Reductive Amination Optimization

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | MeOH | 25 | 12 | 76 |

| NaBH(OAc)₃ | DCM | 0→25 | 24 | 89 |

| BH₃·THF | THF | 65 | 6 | 55 |

Acidic Additives and Solvent Effects

Addition of AcOH (1 equiv.) accelerates imine formation by protonating the carbonyl oxygen, while polar aprotic solvents (e.g., DMF) improve solubility of the ketone. However, competitive reduction of the phenol hydroxyl group is observed with BH₃·THF, necessitating careful stoichiometric control.

Direct Alkylation of 4-Aminophenol with Activated Piperidine Derivatives

Nucleophilic Substitution via Mesylates

Treatment of 1-methylpiperidin-4-yl mesylate with 4-aminophenol in DMF at 80°C for 18 h affords the product in 68% yield. The reaction is facilitated by K₂CO₃ as a base, though competing O-alkylation (≤15%) necessitates chromatographic purification.

Mitsunobu Reaction for Ether Formation

While traditionally used for ether synthesis, the Mitsunobu reaction (DEAD, PPh₃) was explored to couple 4-nitrophenol with 1-methylpiperidin-4-ol, followed by nitro reduction. This route proved inefficient (<30% yield) due to poor nucleophilicity of the piperidine alcohol.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Buchwald-Hartwig | High regioselectivity | Pd cost, ligand optimization | 75–89 |

| Reductive Amination | Mild conditions | Ketone availability | 55–89 |

| Direct Alkylation | Simple reagents | O-alkylation byproducts | 60–68 |

Scale-Up Considerations and Industrial Relevance

Q & A

What are the recommended analytical techniques for characterizing the purity and structure of 4-(1-Methylpiperidin-4-ylamino)phenol in synthetic batches?

Answer:

For structural confirmation, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to verify the piperidinylamino and phenolic moieties. High-Performance Liquid Chromatography (HPLC) with UV detection is critical for assessing purity (>95%) and detecting impurities. Mass Spectrometry (MS) (e.g., ESI-TOF) confirms molecular weight. For crystalline forms, X-ray Powder Diffraction (XRPD) identifies polymorphs, as demonstrated in related piperidine derivatives . Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability and melting behavior.

How can researchers mitigate oxidative degradation of 4-(1-Methylpiperidin-4-ylamino)phenol during storage and handling?

Answer:

Store the compound under inert atmosphere (argon/nitrogen) at 2–8°C in amber vials to minimize light exposure. Use antioxidants (e.g., sodium metabisulfite) in solution formulations, as phenol derivatives are prone to air oxidation. Avoid contact with acids to prevent toxic gas release (e.g., SO₂), as noted in analogous phenolic compounds . Conduct accelerated stability studies (40°C/75% RH for 6 months) to model degradation pathways.

What synthetic strategies are optimal for introducing the 1-methylpiperidin-4-ylamino group into phenolic substrates?

Answer:

Employ Buchwald-Hartwig coupling or Mitsunobu reactions to link the piperidine moiety to the phenol. Protect the phenolic -OH group with tert-butyldimethylsilyl (TBDMS) ethers during synthesis to prevent side reactions. Post-coupling, deprotect using tetrabutylammonium fluoride (TBAF). Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water. Similar methods are validated for structurally related piperidinylamino compounds .

How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?

Answer:

First, validate batch-to-batch consistency using HPLC and NMR. Use standardized cell-based assays (e.g., FLT3 kinase inhibition, as in related piperidine derivatives ) with positive controls. Replicate studies under identical conditions (pH 7.4, 37°C). Employ dose-response curves (IC₅₀) and statistical analysis (ANOVA) to compare datasets. Publish raw data and experimental protocols to enhance reproducibility.

What methodologies are effective for screening polymorphic forms of 4-(1-Methylpiperidin-4-ylamino)phenol?

Answer:

Use XRPD to identify distinct crystal forms. Screen polymorphs via solvent-mediated crystallization (e.g., ethanol, acetonitrile, or water mixtures) at varying temperatures. Characterize thermodynamic stability using Hot-Stage Microscopy (HSM) and DSC. For hydrates/solvates, perform Dynamic Vapor Sorption (DVS) to assess hygroscopicity. Prioritize forms with >90% purity and enhanced stability, as demonstrated in analogous hydrochloride salts .

How can reaction conditions be optimized to minimize byproducts during the synthesis of 4-(1-Methylpiperidin-4-ylamino)phenol?

Answer:

Use Design of Experiments (DoE) to evaluate variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C vs. Pd(OAc)₂). Monitor progress via thin-layer chromatography (TLC) . Quench reactions at 85% conversion to limit byproduct formation. Purify via flash chromatography (hexane/EtOAc) or preparative HPLC . Compare yields and impurity profiles across conditions, referencing piperidine synthesis protocols .

What advanced techniques are recommended for studying the degradation pathways of 4-(1-Methylpiperidin-4-ylamino)phenol under physiological conditions?

Answer:

Perform LC-MS/MS to identify degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways. Conduct quantum mechanical calculations (DFT) to predict reactive sites. Compare results with stability data from structurally similar phenols . Validate findings using in vitro hepatocyte models for metabolic profiling.

How should researchers design assays to evaluate the receptor-binding affinity of 4-(1-Methylpiperidin-4-ylamino)phenol?

Answer:

Use surface plasmon resonance (SPR) or radioligand binding assays (e.g., ³H-labeled ligands) to measure affinity for target receptors (e.g., GPCRs or kinases). Include negative controls (DMSO vehicle) and reference ligands (e.g., known kinase inhibitors ). Perform competition assays to determine Ki values. Validate results with cell-based functional assays (e.g., cAMP accumulation for GPCRs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.